molecular formula C14H22BrFO2Si B8145503 (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8145503
M. Wt: 349.31 g/mol
InChI Key: UPARQXYMCJEGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is an organic compound with the molecular formula C14H22BrFO2Si. It is a liquid at room temperature and is primarily used in organic synthesis and various chemical reactions. This compound is characterized by the presence of a bromine, fluorine, and ethyl group attached to a phenoxy ring, which is further connected to a trimethylsilane group through an ethoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 4-bromo-5-ethyl-2-fluorophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo nucleophilic substitution, while the ethyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and research applications.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
  • (2-((4-Bromo-5-methyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
  • (2-((4-Bromo-5-ethylphenoxy)methoxy)ethyl)trimethylsilane

Uniqueness

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenoxy ring, along with the ethyl group, makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

2-[(4-bromo-5-ethyl-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrFO2Si/c1-5-11-8-14(13(16)9-12(11)15)18-10-17-6-7-19(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPARQXYMCJEGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)F)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-5-ethyl-2-fluoro-phenol (Preparation 3, 80 g, 365 mmol) in DCM (1 L) was added DIPEA (70 mL, 401 mmol) and SEM-Cl (71 mL, 401 mmol). The resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with water (1 L), dried over MgSO4 and concentrated in vacuo to yield the crude product. This material was purified by silica gel chromatography eluting with 30% DCM in heptane to give the title compound as a pale yellow oil (109.8 g, 86%).
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 2
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 5
Reactant of Route 5
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 6
Reactant of Route 6
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.